(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride
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Overview
Description
(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride: is a chemical compound that features a unique combination of azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azido alcohols.
Formation of the Triazole Ring: The triazole ring is often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of Azetidine and Triazole Rings: The azetidine and triazole rings are coupled through a series of reactions, often involving the use of protecting groups and deprotection steps to ensure the correct functional groups are available for coupling.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the triazole ring or reduce any ketone or aldehyde functionalities formed during oxidation.
Substitution: The azetidine and triazole rings can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with modified biological activities.
Scientific Research Applications
(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The azetidine and triazole rings play crucial roles in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A common scaffold in many pharmaceuticals with antimicrobial and antifungal properties.
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis and as a proline analog.
1,2,3-Triazole: Another triazole isomer with significant biological activities.
Uniqueness
(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride: combines both azetidine and triazole rings, offering a unique structural framework that can interact with multiple biological targets simultaneously. This dual functionality can enhance its therapeutic potential and provide a broader spectrum of biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
(1R)-1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;/h4-6,8,12H,2-3H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDYKGCSPFIFJ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN(N=N1)C2CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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